molecular formula C13H10IN B3051454 4-Iodo-n-[(e)-phenylmethylidene]aniline CAS No. 3381-47-3

4-Iodo-n-[(e)-phenylmethylidene]aniline

Cat. No.: B3051454
CAS No.: 3381-47-3
M. Wt: 307.13 g/mol
InChI Key: GHKQBRZHIADDSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Iodo-n-[(e)-phenylmethylidene]aniline is an organic compound with the molecular formula C13H10IN. It contains a total of 26 bonds, including 16 non-hydrogen bonds, 13 multiple bonds, 2 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, and 1 imine (aromatic) group . This compound is notable for its unique structure, which includes an iodine atom attached to an aniline ring, making it a valuable intermediate in various chemical reactions and applications.

Preparation Methods

The synthesis of 4-Iodo-n-[(e)-phenylmethylidene]aniline typically involves the iodination of aromatic compounds. One common method is the reaction of aniline derivatives with iodine and nitric acid in acetic acid, which acts as an oxidant . This process can be catalyzed by dinitrogen tetraoxide and acid, with the slow step being the attack of protonated NO2I on the aromatic compound . Industrial production methods may involve similar iodination techniques, often optimized for higher yields and purity.

Chemical Reactions Analysis

4-Iodo-n-[(e)-phenylmethylidene]aniline undergoes various types of chemical reactions, including:

Common reagents used in these reactions include iodine, nitric acid, and palladium catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Iodo-n-[(e)-phenylmethylidene]aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Iodo-n-[(e)-phenylmethylidene]aniline involves its interaction with molecular targets through its imine and iodine functional groups. These interactions can lead to various biochemical effects, depending on the specific application and context. The compound’s ability to form stable complexes with other molecules makes it valuable in both chemical and biological research.

Comparison with Similar Compounds

4-Iodo-n-[(e)-phenylmethylidene]aniline can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its imine group and the specific positioning of the iodine atom, which confer distinct chemical properties and reactivity.

Properties

IUPAC Name

N-(4-iodophenyl)-1-phenylmethanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10IN/c14-12-6-8-13(9-7-12)15-10-11-4-2-1-3-5-11/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHKQBRZHIADDSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=NC2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10IN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30294258
Record name 4-iodo-n-[(e)-phenylmethylidene]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30294258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3381-47-3
Record name 4-Iodo-N-(phenylmethylene)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3381-47-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC95604
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95604
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-iodo-n-[(e)-phenylmethylidene]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30294258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-BENZYLIDENE-4-IODOANILINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Iodo-n-[(e)-phenylmethylidene]aniline
Reactant of Route 2
Reactant of Route 2
4-Iodo-n-[(e)-phenylmethylidene]aniline
Reactant of Route 3
Reactant of Route 3
4-Iodo-n-[(e)-phenylmethylidene]aniline
Reactant of Route 4
Reactant of Route 4
4-Iodo-n-[(e)-phenylmethylidene]aniline
Reactant of Route 5
Reactant of Route 5
4-Iodo-n-[(e)-phenylmethylidene]aniline
Reactant of Route 6
Reactant of Route 6
4-Iodo-n-[(e)-phenylmethylidene]aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.